molecular formula C10H14O2 B12217575 3-(4-Methylphenoxy)-1-propanol

3-(4-Methylphenoxy)-1-propanol

Cat. No.: B12217575
M. Wt: 166.22 g/mol
InChI Key: QXTKEUOIVIQBBU-UHFFFAOYSA-N
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Description

3-(4-Methylphenoxy)-1-propanol is an organic compound with the molecular formula C10H14O2 It consists of a propanol group attached to a 4-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenoxy)-1-propanol typically involves the reaction of 4-methylphenol with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 4-methylphenol attacks the carbon atom bonded to the chlorine in 3-chloropropanol, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Solvents such as dimethylformamide (DMF) may be used to facilitate the reaction, and the reaction mixture is typically heated to around 125°C under an inert atmosphere to prevent oxidation.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenoxy)-1-propanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.

Major Products Formed

    Oxidation: 3-(4-Methylphenoxy)propanal or 3-(4-Methylphenoxy)propanone.

    Reduction: 3-(4-Methylphenoxy)propane.

    Substitution: 3-(4-Methylphenoxy)-1-chloropropane or 3-(4-Methylphenoxy)-1-aminopropane.

Scientific Research Applications

3-(4-Methylphenoxy)-1-propanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenoxy)-1-propanol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenoxy)-1-propanol
  • 3-(4-Chlorophenoxy)-1-propanol
  • 3-(4-Bromophenoxy)-1-propanol

Uniqueness

3-(4-Methylphenoxy)-1-propanol is unique due to the presence of the methyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interactions with specific molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

3-(4-methylphenoxy)propan-1-ol

InChI

InChI=1S/C10H14O2/c1-9-3-5-10(6-4-9)12-8-2-7-11/h3-6,11H,2,7-8H2,1H3

InChI Key

QXTKEUOIVIQBBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCCO

Origin of Product

United States

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